Tocopherol calcium succinate

Descripción

Contextualization within Tocopherol Derivatives Research

Vitamin E exists in eight chemical forms (alpha-, beta-, gamma-, and delta-tocopherol and tocotrienol), with α-tocopherol being the most biologically active form in humans. bocsci.com Research into tocopherol derivatives involves the chemical modification of the parent tocopherol structure to create new compounds with altered characteristics. researchgate.net Common modifications include esterification, where the phenolic hydroxyl group on the chromanol ring of tocopherol is reacted with an acid, such as acetic acid or succinic acid, to form esters like tocopheryl acetate and tocopheryl succinate. bocsci.commdpi.comnih.gov

The primary goals of this area of research are to enhance stability, improve handling properties (e.g., converting an oil to a powder), and investigate novel biological activities. google.comnih.gov For instance, α-Tocopheryl succinate (α-TS), the acid form of Tocopherol calcium succinate, has been extensively studied for its unique biological effects that are distinct from its parent vitamin E form. mdpi.comnih.gov Research has shown that α-TS can induce apoptosis (programmed cell death) in various cancer cell lines, an activity not strongly observed with α-tocopherol itself. researchgate.netmdpi.com this compound, as a stable salt of α-TS, is situated within this research landscape as a tool to explore these novel functions. google.com

Significance of its Modified Chemical Structure for Research Applications

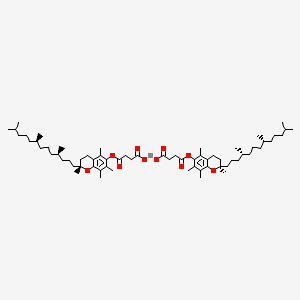

The chemical structure of this compound is directly responsible for its utility as a research compound. The structure can be understood by examining its three key components: the α-tocopherol backbone, the succinate ester linkage, and the calcium salt.

α-Tocopherol Backbone: This provides the fundamental chromanol ring and phytyl tail structure characteristic of vitamin E.

Succinate Ester: The esterification of α-tocopherol with succinic acid at the C-6 hydroxyl position of the chromanol ring is the most critical modification. nih.govnih.gov This change blocks the phenolic hydrogen that is responsible for the direct antioxidant activity of α-tocopherol. nih.gov However, this structural change confers entirely new physicochemical and biological properties. Research suggests that the succinate moiety is vital for the unique anticancer activities observed in studies with α-Tocopheryl succinate. nih.gov Studies have demonstrated that α-Tocopheryl succinate possesses cytoprotective properties that are distinct from other vitamin E forms like α-tocopheryl acetate or unesterified α-tocopherol, and these properties are attributed to the intact molecule rather than its conversion back to α-tocopherol. nih.govbohrium.com

Calcium Salt: The formation of a calcium salt from two molecules of α-tocopheryl succinic acid results in a physically and chemically stable powder. nihs.go.jpgoogle.com This conversion from an oily vitamin to a solid powder is highly advantageous for research, particularly in formulation studies and for applications where a solid, easily handled material is required. google.com The salt formation also alters solubility profiles, making the compound practically insoluble in water but soluble in non-polar organic solvents. nihs.go.jp This modified solubility is a key factor in designing experimental systems for in vitro research. biosynth.com

In essence, the modification of α-tocopherol into this compound creates a research compound that is not merely a "pro-vitamin E" but a distinct chemical entity with its own unique properties and potential applications driven by its specific structure. nih.govdrugbank.com

Propiedades

IUPAC Name |

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies

Esterification Processes for Tocopherol Succinic Acid Precursors

The primary precursor for tocopherol calcium succinate is α-tocopheryl succinate, also known as tocopherol succinic acid. google.comresearchgate.net This molecule is synthesized through the esterification of tocopherol with succinic anhydride. google.comgoogle.com In this reaction, the phenolic hydroxyl group of the tocopherol molecule reacts with succinic anhydride to form a monoester. researchgate.netgoogle.com

The process can be carried out using various methods. One approach involves heating a mixture of tocopherol and succinic anhydride. google.com To facilitate the reaction, catalysts may be employed. google.comgoogle.com For instance, organic bases like pyridine or alkaline catalysts such as sodium acetate, potassium acetate, or sodium carbonate can be used to improve the reaction rate and yield. google.comgoogle.com The reaction time can range from a few minutes to several hours, depending on the temperature and catalyst used. google.com Following the reaction, the tocopheryl succinate product is typically recovered by dissolving the mixture in an organic solvent, filtering out unreacted succinic anhydride and catalyst, and then crystallizing the product from the filtrate. google.com

Calcium Salt Formation Methodologies

Once the tocopheryl succinic acid precursor is obtained, it is converted into its calcium salt. This transformation results in a more stable, solid compound. google.comgoogle.com

A direct and efficient method for preparing this compound involves reacting the tocopheryl succinic acid precursor with a suitable calcium-containing compound. google.com Preferred reactants are alkaline earth metal oxides and hydroxides, specifically calcium oxide (CaO) and calcium hydroxide (Ca(OH)₂). google.comnus.edu.sg

The reaction is typically performed by dissolving or suspending α-tocopheryl succinic acid in an alcohol solvent, such as methanol. google.comnus.edu.sg The calcium hydroxide or calcium oxide is then added to this mixture. The reaction proceeds to form the calcium salt of tocopherol succinate, which is a solid product. google.com An alternative, though potentially more complex, method involves a two-step process where the tocopheryl succinate is first converted to a lithium salt, which is then reacted with a calcium chloride solution to achieve the final calcium salt via salt exchange. google.comgoogle.com Another salt exchange method uses calcium acetate as the calcium source. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, reaction time, and the molar ratio of reactants.

When using metal hydroxides or oxides, the reaction is often conducted at an elevated temperature, for example, around 60°C, for a period of about two hours to ensure completion. google.comnus.edu.sg Using calcium oxide or calcium hydroxide has been shown to produce near-quantitative yields without significant degradation of the starting material. google.com For instance, HPLC analysis has shown that less than 0.1% of the α-tocopheryl succinic acid reverts to α-tocopherol during the process. google.com After the reaction, the solid product is recovered through filtration, washed (e.g., with methanol), and dried under a vacuum at temperatures below 100°C to prevent discoloration. google.comgoogle.comnus.edu.sg

| Parameter | Value |

|---|---|

| Starting Material | d-α-Tocopheryl Succinic Acid |

| Calcium Source | Calcium Hydroxide or Calcium Oxide |

| Solvent | Methanol |

| Temperature | ~60°C |

| Reaction Time | ~2 hours |

| Recovery Method | Filtration |

| Yield | Near-quantitative |

Reaction with Metal Hydroxides and Oxides

Enzymatic Synthesis Approaches

Enzymatic synthesis represents an alternative pathway for producing the tocopheryl succinate precursor. mdpi.com This method is noted for its mild reaction conditions, high catalytic efficiency, and strong specificity compared to chemical catalysis. mdpi.commdpi.com Lipases are the primary enzymes used for this purpose, with Candida rugosa lipase (CRL) and immobilized lipases like Novozym 435 being frequently studied. mdpi.commdpi.com

The enzymatic reaction typically involves reacting tocopherol with succinic anhydride in a non-aqueous solvent system. mdpi.comsci-hub.se The choice of solvent is critical; dimethyl sulfoxide (DMSO) has been shown to be effective for this reaction. mdpi.comsci-hub.se Researchers have focused on optimizing various factors to improve the yield, including the enzyme species, substrate molar ratio, temperature, and reaction time. mdpi.comsci-hub.se For example, one study using CRL in DMSO at 55°C achieved a product yield of 62.58% after 15 hours. sci-hub.se Another study using Novozym 435 reported a conversion rate of 94.4% after 48 hours. mdpi.com Despite the advantages, challenges such as the stability of lipases in organic solvents remain. researchgate.net Immobilizing the enzyme on materials like sol-gels or nano-silica is a strategy employed to enhance enzyme stability and reusability. mdpi.comresearchgate.net

| Enzyme | Solvent | Yield/Conversion | Reaction Time | Reference |

|---|---|---|---|---|

| Candida rugosa lipase (CRL) | DMSO | 46.95% Yield | 18 hours | mdpi.comsci-hub.se |

| Novozym 435 | DMSO/tert-butanol | 94.4% Conversion | 48 hours | mdpi.com |

| CRL Nanogel | DMSO | 62.58% Yield | 15 hours | sci-hub.se |

| Lipase UM1 (immobilized) | Not specified | 99% Conversion | Not specified | researchgate.net |

Structural Modifications for Enhanced Research Utility

The structure of tocopheryl succinate can be further modified to enhance its properties for research and potential therapeutic applications, particularly to improve water solubility and enable targeted delivery. researchgate.net

A significant modification is the attachment of polyethylene glycol (PEG) to the tocopheryl succinate molecule, a process known as PEGylation. thno.orgresearchgate.net This is achieved by esterifying vitamin E succinate with PEG, resulting in D-ɑ-tocopheryl polyethylene glycol succinate (TPGS). thno.org TPGS is an amphiphilic, water-soluble derivative of vitamin E that can form micelles in aqueous solutions. thno.orgresearchgate.net This enhanced water solubility is a key factor in improving its utility in biological systems. biorxiv.org

For targeted delivery, tocopheryl succinate can be conjugated with other molecules. For example, it has been conjugated to the polysaccharide dextran to create amphiphilic Dex-TOS conjugates. mdpi.com These conjugates self-assemble into nanosized micelles in water, which can be used to encapsulate and deliver drugs. mdpi.com In another approach, tocopheryl succinate has been used as an anchor to attach chondroitin sulfate to the surface of exosomes, creating a system for targeted drug delivery to cancer cells that overexpress the CD44 receptor. nih.gov Furthermore, α-tocopheryl succinate has been loaded into mesoporous silica nanoparticles that are surface-functionalized with triphenylphosphonium (TPP), a ligand that specifically targets mitochondria, thereby directing the compound to a specific subcellular location. acs.org

Advanced Methodologies in Tocopherol Calcium Succinate Research

Chromatographic and Spectroscopic Characterization Techniques

The definitive identification and purity assessment of Tocopherol Calcium Succinate in research settings rely on a combination of sophisticated chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a principal technique for its quantification and separation from related compounds. researchgate.net Spectroscopic methods, particularly Infrared (IR) Spectrophotometry, are crucial for confirming the molecular structure and the presence of specific functional groups.

According to pharmacopoeial standards, the assay of this compound involves HPLC analysis to determine its purity, which should be between 96.0% and 102.0% when dried. echemi.com The identification process includes a colorimetric test where dissolving the compound in glacial acetic acid and ethanol, followed by heating with fuming nitric acid, produces a characteristic red to orange color. google.com A more definitive structural confirmation is achieved through Infrared Spectrophotometry. The IR absorption spectrum of the sample, prepared as a liquid film, is compared with a reference spectrum, and they must show similar absorption intensities at the same wavenumbers to confirm identity. echemi.com

HPLC methods are also employed to detect and limit related substances. For instance, a method specified for analyzing related substances in tocopherol nicotinate uses an adjusted flow rate to achieve a retention time for tocopherol acetate of about 12 minutes, highlighting the precision required in these chromatographic separations. google.com For the assay of this compound itself, a solution is prepared in a mixture of ethanol and diluted acetic acid. echemi.com This solution is then analyzed via HPLC, and the peak height is compared against a Tocopherol Succinate Reference Standard. echemi.com

The table below summarizes typical parameters used in the HPLC characterization of tocopherol derivatives, based on official monographs.

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful in silico techniques used to predict and analyze the interactions between a ligand, such as the tocopheryl succinate moiety, and a biological target at the molecular level. While specific studies focusing exclusively on this compound are not widely published, research on the closely related α-tocopheryl succinate (α-TOS) provides significant insights into the potential molecular behavior of the active component.

Molecular docking studies have been conducted to understand how α-TOS interacts with protein targets. For example, docking of α-TOS into the binding sites of proteins like Bcl-2 and Bcl-xL revealed that it adopts a unique hairpin-shaped conformation. nih.gov This research suggested that the hemisuccinate portion and the proximal isopranyl units of the phytol tail are crucial for anchoring the ligand and stabilizing the protein-ligand complex. nih.gov Such computational models can predict that modifications, like truncating the distal end of the tail, might improve binding affinity. nih.gov

Molecular dynamics (MD) simulations offer further understanding by modeling the dynamic behavior of the ligand within a biological environment, such as a cell membrane or a protein's binding pocket. nih.govsioc-journal.cn These simulations can calculate interaction energies and predict the stability of the ligand-target complex over time. researchgate.net For instance, MD studies have been used to analyze the binding of mitochondrially targeted Vitamin E succinate (MitoVES) to mitochondrial complex II, employing force fields like AMBER to parameterize the molecules. nih.gov Similar methodologies could be applied to study the interaction of this compound's active ester component with various biological targets.

The table below outlines the types of data and insights generated from such computational studies on tocopherol derivatives.

Development of Specialized Delivery Systems for Research

The lipophilic nature and poor water solubility of tocopherol esters like this compound present challenges for their application in aqueous-based biological research. To overcome these limitations, various specialized delivery systems have been developed and investigated, primarily focusing on the more commonly researched α-tocopheryl succinate (α-TOS), the active component of the calcium salt.

One approach involves incorporating the compound into polymer matrices. For example, this compound has been cited as a potential additive in the production of poly(lactic acid) resins, which can be used in various biomedical applications. google.comgoogleapis.com

More advanced delivery systems are based on nanotechnology. sci-hub.se These include liposomes, nanoparticles, and micelles, which are designed to encapsulate the lipophilic compound, enhancing its stability and dispersibility in aqueous media for research purposes.

The table below details the characteristics of various delivery systems developed for α-tocopheryl succinate research.

Table of Compound Names

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Modulation of Cellular Calcium Homeostasis and Metabolism

Preclinical evidence indicates that α-TOS significantly influences intracellular calcium (Ca²⁺) dynamics, a critical component of cellular signaling and health. Dysregulation of Ca²⁺ homeostasis is a known factor in pathological conditions. nih.gov

Studies on neuroblastoma and T-lymphocyte cell lines have shown that α-TOS triggers a rapid influx of Ca²⁺ into the cell, leading to its accumulation within the mitochondria. nih.gov This mitochondrial Ca²⁺ uptake is a crucial preliminary step for inducing the mitochondrial permeability transition (MPT), a key event in some forms of cell death. nih.gov The importance of this mechanism is highlighted by the finding that inhibiting mitochondrial Ca²⁺ uptake significantly reduced the apoptotic effects of α-TOS. nih.gov Further research showed that alterations in the mitochondria's ability to buffer Ca²⁺ were detectable long before other apoptotic markers, underscoring the primary role of Ca²⁺ in the compound's mechanism. nih.gov

The relationship between calcium and tocopherol metabolism is complex. In isolated liver cells (hepatocytes), cellular calcium levels have been shown to affect the metabolism of α-TOS. nih.gov Cells with lower calcium content demonstrated a greater intracellular hydrolysis of the α-tocopheryl succinate ester, resulting in higher levels of the active α-tocopherol form within the cell. nih.gov This suggests that the local calcium environment can modulate the metabolic activation of the compound. The succinate component itself may also act as a signaling molecule, as it has been shown to stimulate cascades that mobilize calcium ions. frontiersin.org

| Cell Type | Key Finding | Reference |

| Tet21N neuroblastoma cells, Jurkat T-lymphocytes | α-TOS stimulates rapid Ca²⁺ entry and subsequent mitochondrial accumulation, which is critical for apoptosis. | nih.gov |

| Isolated rat liver mitochondria | α-TOS facilitates mitochondrial permeability transition (MPT), partly via Ca²⁺ accumulation. | nih.gov |

| Isolated hepatocytes | Cellular calcium content influences the intracellular hydrolysis of α-tocopheryl succinate. | nih.gov |

Regulation of Cell Proliferation and Differentiation Pathways

Tocopherol calcium succinate has been shown to be a potent inhibitor of cell proliferation across a variety of cancer models. biosynth.comwjgnet.com Its mechanism of action involves intervening in several key pathways that govern cell growth and differentiation.

A primary target is the Protein Kinase C (PKC) enzyme, a critical component in signaling pathways that drive cell proliferation. drugbank.com The α-tocopheryl portion of the molecule is understood to indirectly inhibit PKC activity, leading to a dysregulation of cell proliferation and progression through the cell cycle. tandfonline.com this compound is also reported to potentially inhibit cancer progression by interacting with the epidermal growth factor receptor (EGFR), a key driver of tumor cell proliferation. biosynth.com

Furthermore, α-TOS has been found to down-regulate the oncogenic Ras signaling pathway, which is frequently mutated and overactive in many cancers. nih.gov This inhibition suppresses downstream effectors like Akt and Erk, which are crucial for cell proliferation and survival. nih.gov In Ras-transformed cells, α-TOS treatment leads to decreased levels of key transcriptional targets, including cyclin D1 and E2F1, which are essential for cell cycle progression. nih.gov Other research has noted that α-TOS can induce the secretion of potent negative growth factors, such as transforming growth factor-β (TGF-β), which can suppress the growth of responsive tumor cells. wjgnet.com

| Pathway/Target | Effect of α-TOS / this compound | Cell Model(s) | Reference(s) |

| Protein Kinase C (PKC) | Inhibition, leading to dysregulation of proliferation. | Multiple | tandfonline.comdrugbank.com |

| Epidermal Growth Factor Receptor (EGFR) | Potential inhibition of binding, leading to reduced tumor cell proliferation. | General | biosynth.com |

| Ras/Mek/Erk & PI3K/Akt | Down-regulation of oncogenic Ras signaling. | Ras-transformed NIH3T3 cells, HCT 116 colon cancer, MDA-MB-231 breast cancer | nih.gov |

| Transforming Growth Factor-β (TGF-β) | Increased secretion and activation. | General | wjgnet.com |

Induction of Apoptosis in Malignant Cellular Models

A defining characteristic of α-TOS is its ability to selectively induce apoptosis, or programmed cell death, in a wide array of malignant cells. tandfonline.comwjgnet.comnih.gov This selectivity is a key feature of its potential as an anti-cancer agent. The pro-apoptotic mechanism is multifaceted, involving a coordinated attack on several cellular systems. tandfonline.com

The dual structure of the α-TOS molecule is critical to its function. The α-tocopheryl moiety signals the activation of Protein Phosphatase 2A (PP2A). tandfonline.comnih.gov Activated PP2A then dephosphorylates and inactivates key survival proteins, including the anti-apoptotic protein Bcl-2 and the signaling enzyme Protein Kinase C (PKC). tandfonline.com Concurrently, the charged succinyl moiety of the molecule acts as a destabilizing agent within the cell. tandfonline.comnih.gov

Mitochondria are a primary target of α-TOS, earning it the classification of a "mitocan" — a mitochondrially-targeted anti-cancer drug. bohrium.com The succinyl moiety is believed to insert into the inner mitochondrial membrane, causing destabilization. tandfonline.com This disruption culminates in the mitochondrial permeability transition (MPT) and the permeabilization of the outer mitochondrial membrane. nih.gov

This loss of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c and Apoptosis-Inducing Factor (AIF), from the mitochondrial intermembrane space into the cytosol. tandfonline.complos.org The release of these factors triggers the downstream caspase cascade and caspase-independent cell death pathways, ultimately executing the apoptotic program. tandfonline.complos.org This destabilization, combined with the aforementioned deregulation of Bcl-2, creates an efficient and potent pro-apoptotic signal. nih.gov

While its parent compound, vitamin E, is an antioxidant, α-TOS can function as a pro-oxidant in specific cellular contexts, particularly within cancer cells. Studies have shown that α-TOS treatment leads to the generation of Reactive Oxygen Species (ROS) within mitochondria. nih.gov This ROS production appears to be a key event, working in concert with Ca²⁺ accumulation to induce mitochondrial destabilization. nih.gov

Interestingly, the source of this ROS may be linked to the succinate component of the molecule. Succinate is a substrate for Complex II of the mitochondrial electron transport chain (ETC). Aberrant accumulation of succinate can lead to reverse electron transport (RET) at Complex I, a known mechanism for high rates of mitochondrial ROS production. frontiersin.org This targeted generation of oxidative stress within the energy-producing heart of the cancer cell contributes significantly to its demise. nih.gov

In addition to directly triggering apoptosis, α-TOS halts the proliferation of cancer cells by interfering with the cell cycle and the synthesis of new DNA. wjgnet.comjcancer.orgmdpi.com Studies on various cancer cell lines, including human gastric and prostate cancer, have documented that VES causes a block in DNA synthesis. wjgnet.comservice.gov.uk

This effect is mediated by the compound's influence on key cell cycle regulatory proteins. As mentioned, α-TOS treatment leads to the down-regulation of critical cyclins, such as cyclin D1 and cyclin E, and the transcription factor E2F1. nih.govoncotarget.comnih.gov These proteins are essential for the cell to transition through different phases of the cell cycle, particularly from the G1 to the S phase, where DNA replication occurs. nih.gov In some cell lines, this cell cycle arrest is also linked to the activation of the tumor suppressor protein p53. oncotarget.com By preventing cells from replicating their DNA and dividing, α-TOS effectively stops tumor growth. jcancer.org

| Mechanism | Key Molecular Events | Cellular Outcome | Reference(s) |

| Mitochondrial Disruption | Destabilization of mitochondrial membrane, MPT induction, release of cytochrome c and AIF. | Activation of apoptotic pathways. | tandfonline.comnih.govnih.govbohrium.com |

| ROS Generation | Production of ROS via mitochondrial mechanisms, possibly involving Complex II and RET. | Oxidative stress contributing to mitochondrial damage and apoptosis. | tandfonline.comnih.govfrontiersin.org |

| Cell Cycle Arrest | Down-regulation of cyclins (D1, E) and E2F1; activation of p53. | Block in G1/S transition, inhibition of DNA synthesis. | nih.govjcancer.orgoncotarget.comnih.gov |

Generation of Reactive Oxygen Species (ROS) in Specific Cell Types

Interaction with Signal Transduction Cascades

The anti-cancer effects of this compound are underpinned by its ability to profoundly interact with and modulate multiple intracellular signal transduction cascades that are often dysregulated in cancer.

As detailed previously, a central mechanism is the activation of PP2A and the subsequent inhibition of the PKC signaling pathway. tandfonline.comnih.gov This has cascading effects on cell proliferation and survival. Another critical pathway inhibited by α-TOS is the Ras-PI3K-Akt cascade, a master regulator of cell growth, metabolism, and survival that is hyperactive in many human cancers. nih.gov By suppressing the phosphorylation (and thus, activation) of both Akt and Erk, α-TOS cuts off key survival signals for tumor cells. nih.govoncotarget.com

Beyond these core pathways, α-TOS has been shown to modulate inflammatory signaling. For instance, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, I-κBα. cambridge.org More recent research suggests that the antitumor activity of VES may also be linked to the CD47-SIRPα pathway, which is known as the "don't eat me" signal that cancer cells use to evade the immune system. jcancer.org By modulating this pathway, VES may render cancer cells more susceptible to phagocytosis by macrophages. jcancer.org Finally, the α-tocopherol component has been shown to stimulate cyclic AMP (cAMP) signaling, suggesting another layer of potential immunomodulatory effects. nih.gov

An article focusing on the chemical compound “this compound” is forthcoming and will be structured around the provided outline. The content will be generated based on currently available information.

Preclinical Research in Biological Systems Non-human Models

Investigation in Malignant Cell Lines (In Vitro Oncology Research)

Alpha-tocopheryl succinate (α-TOS), a redox-silent analogue of vitamin E, has demonstrated significant anti-cancer activity in various in vitro studies. tandfonline.com Unlike its parent compound, α-tocopherol, which is primarily known for its antioxidant properties, α-TOS induces apoptosis (programmed cell death) in a wide range of malignant cell lines while generally sparing normal cells. tandfonline.comdrugbank.comnih.gov This selective cytotoxicity has made it a compound of interest in oncology research.

The mechanisms underlying the pro-apoptotic effects of α-TOS are multifaceted. Evidence suggests that it can inhibit protein kinase C (PKC) activity, which is involved in cell proliferation and survival. drugbank.comnih.gov Specifically, α-TOS may increase the activity of protein phosphatase 2A (PP2A), which in turn deactivates PKCα, a protein often associated with cell survival and suppression of apoptosis. nih.govfrontiersin.org The inhibition of PKC can lead to the dephosphorylation of the anti-apoptotic protein Bcl-2, compromising its protective function. tandfonline.com

Furthermore, α-TOS has been shown to target mitochondria, the cell's powerhouses. It can inhibit the mitochondrial respiratory chain at complex I or complex II, leading to the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. nih.govthno.org This mitochondrial destabilization is a key step in initiating the apoptotic cascade. thno.org Other pathways implicated in α-TOS-induced apoptosis include the prolonged activation of the c-jun N-terminal kinase (JNK) pathway and the induction of Fas-mediated apoptosis. tandfonline.comnaturalmedicinejournal.com Studies have also noted that the entire α-TOS molecule, including both the tocopheryl head and the succinyl tail, is required for its maximum pro-apoptotic activity. nih.goviiarjournals.org

The compound has been shown to inhibit cell proliferation and induce apoptosis in human cancer cell lines derived from various tissues, including the breast, prostate, colon, stomach, and lung, as well as in hematopoietic cancer cells. tandfonline.comnih.govnih.govnih.govnaturalmedicinejournal.com

Table 1: In Vitro Effects of Alpha-Tocopheryl Succinate on Malignant Cell Lines

| Cell Line Type | Key Findings | Mechanisms of Action |

|---|---|---|

| Breast Cancer (e.g., MDA-MB-435, MDA-MB-231, MCF-7) | Induces apoptosis and inhibits cell proliferation. tandfonline.comnih.gov Synergistically enhances the anti-tumor activity of pterostilbene. nih.govoncotarget.com | Prolonged activation of JNK and c-jun. tandfonline.com Inhibition of Akt and downregulation of survivin and Bcl2. nih.gov |

| Prostate Cancer (e.g., PC-3, LNCaP) | Induces apoptosis and inhibits cell growth. nih.govaacrjournals.org Potentiates the antitumor effects of calcitriol. naturalmedicinejournal.com | Upregulation of the JNK pathway. naturalmedicinejournal.com Inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway. aacrjournals.org |

| Gastric Cancer (e.g., SGC-7901) | Induces apoptosis. nih.gov Enhances doxorubicin-induced apoptosis. naturalmedicinejournal.com | Inhibition of NF-κB signaling and Bcl-2 family members; induction of cleaved caspases. nih.govnaturalmedicinejournal.com |

| Colon Cancer | Induces apoptosis. nih.gov Increases apoptosis levels when combined with TRAIL. nih.gov | Inhibition of protein kinase C (PKC) and activation of protein phosphatase 2A (PP2A). nih.gov Caspase- and p53-dependent activation. nih.gov |

| Lung Cancer (e.g., H460) | Potentiates paclitaxel-induced apoptosis. naturalmedicinejournal.com | Enforced caspase-8 activation. naturalmedicinejournal.com |

| Hematopoietic Cancers (e.g., Jurkat, B lymphocytoma) | Induces apoptosis. tandfonline.comnih.gov | Inhibition of protein kinase C (PKC). nih.gov |

| Cervical Cancer | Inhibits tumor cell growth. jcancer.org | Upregulation of the CD47-SIRPα pathway. jcancer.org |

Studies in Animal Models of Disease Pathogenesis (Excluding Clinical Outcomes)

The anti-cancer potential of α-tocopheryl succinate observed in cell cultures has been corroborated by several in vivo studies using animal models. naturalmedicinejournal.com In xenograft models, where human cancer cells are implanted into immunodeficient mice, α-TOS has been shown to suppress tumor growth. nih.govnih.gov For instance, in mice with colon cancer xenografts, α-TOS treatment led to a significant reduction in tumor growth. nih.gov Similarly, in a xenograft mouse model of breast cancer, the combination of α-TOS and pterostilbene inhibited tumor growth and cell invasion. nih.govoncotarget.com

Studies on mouse models of acute promyelocytic leukemia demonstrated that α-TOS was effective in inducing the dissipation of the mitochondrial membrane potential in leukemic cells. nih.gov In a transgenic mouse model of prostate cancer, a diet containing α-tocopheryl succinate was associated with a reduction in cancer incidence, although other agents were also present in the diet. nih.gov Furthermore, intraperitoneal administration of D-α-Tocopherol Succinate showed antitumor effects in mice with TC-1 tumors, leading to a decrease in tumor volume. medchemexpress.com These animal studies support the findings from in vitro research, indicating that α-TOS can inhibit tumorigenesis in a living system. tandfonline.com

Beyond oncology, preclinical research has explored the effects of α-tocopheryl succinate on bone health, particularly its role in regulating bone cells. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone loss in diseases like osteoporosis. nih.gov

In a co-culture system of mouse bone marrow cells and calvarial osteoblasts, α-tocopheryl succinate was found to inhibit the formation of osteoclasts. nih.govresearchgate.netnih.gov This effect was not due to a direct action on osteoclast precursors, but rather an indirect effect mediated through osteoblasts. nih.gov The study revealed that α-TOS decreased the expression of Receptor Activator of Nuclear Factor-kappaB Ligand (RANKL) in osteoblasts. nih.govresearchgate.netnih.gov RANKL is a critical cytokine produced by osteoblasts that is essential for the formation and activation of osteoclasts. nih.gov By suppressing RANKL expression, α-TOS effectively inhibits the signaling that leads to osteoclastogenesis. nih.gov

An in vivo study using a mouse model of inflammatory bone loss further confirmed these findings. nih.gov Intraperitoneal injections of α-TOS prevented bone loss and osteoclast formation induced by interleukin-1 (IL-1), an inflammatory cytokine. nih.gov Micro-computed tomography analysis of the mouse calvariae (skullcaps) showed that α-TOS administration prevented the bone destruction seen in the control group. nih.gov These results suggest that α-tocopheryl succinate may have therapeutic potential for bone-resorptive diseases by modulating the communication between osteoblasts and osteoclasts. nih.gov

Table 2: Effects of Alpha-Tocopheryl Succinate on Bone Metabolism in Rodent Models

| Model System | Treatment | Key Findings | Mechanism |

|---|---|---|---|

| Mouse co-culture (bone marrow cells and calvarial osteoblasts) | α-tocopheryl succinate | Inhibited interleukin-1 (IL-1) stimulated osteoclast formation. nih.govresearchgate.net | Decreased the expression of RANKL mRNA in osteoblasts. nih.govresearchgate.netnih.gov |

| Mouse model of inflammatory bone loss (ICR mice) | Intraperitoneal injection of α-tocopheryl succinate | Prevented IL-1-mediated osteoclast formation and bone loss in vivo. nih.gov | Inhibition of bone destruction. nih.gov |

Ototoxicity, or damage to the auditory system, is a significant side effect of certain drugs, notably the chemotherapy agent cisplatin. This damage often involves the generation of reactive oxygen species (ROS) in the inner ear, leading to the death of sensory hair cells. nih.gov Preclinical studies have investigated whether the succinate ester of vitamin E can offer protection against this form of neurotoxicity.

In vitro studies using HEI-OC1 auditory cells, a recognized cell line for auditory research, have shown that D-α-tocopherol succinate can protect against cisplatin-induced ototoxicity. medchemexpress.com Treatment with D-α-tocopherol succinate inhibited caspase-3 activity, a key enzyme in the apoptotic pathway, and reduced cell death caused by cisplatin. medchemexpress.com The compound was shown to decrease cisplatin-induced ROS production and subsequent late apoptosis and necrosis. medchemexpress.com

Emerging Research Avenues and Future Perspectives

Role as a Research Biomarker in Specific Biological Contexts

Tocopherol calcium succinate, a synthetic form of vitamin E, has shown potential as a research biomarker in specific laboratory contexts. biosynth.com One area of investigation is its use as a biomarker for fetal bovine serum, a common supplement in cell culture media used in the production of medicines and diagnostics. biosynth.com The presence and concentration of tocopherols can serve as indicators of dietary intake and are under investigation as biomarkers in population studies. psu.edu For instance, both plasma and adipose tissue concentrations of α-tocopherol are considered good biomarkers of its intake. psu.edu However, the correlation for γ-tocopherol is weaker, suggesting that its levels in plasma and adipose tissue are influenced by factors other than direct dietary intake. psu.edu

The study of tocopherols as biomarkers is crucial in understanding the complex relationship between diet and health. For example, research has explored the correlation between tocopherol levels and the risk of certain diseases. nih.gov While some studies have suggested associations between higher serum α-tocopherol and reduced risk for certain conditions, these findings are often part of larger, multi-component interventions, making it challenging to isolate the specific effect of tocopherol. nih.gov Further research is needed to validate the use of this compound and other tocopherol derivatives as reliable biomarkers in various biological settings.

Table 1: Tocopherol Forms as Potential Biomarkers

| Tocopherol Form | Tissue/Fluid | Correlation with Intake | Research Context |

| α-Tocopherol | Plasma | Good psu.edu | Dietary intake studies psu.edu |

| α-Tocopherol | Adipose Tissue | Good psu.edu | Long-term intake studies psu.edu |

| γ-Tocopherol | Plasma | Poor psu.edu | Population-based studies psu.edu |

| γ-Tocopherol | Adipose Tissue | Poor psu.edu | Investigating metabolic influences psu.edu |

| This compound | Fetal Bovine Serum | Potential biosynth.com | Quality control in cell culture biosynth.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Applications in Advanced Materials Science for Research Tools

The unique physicochemical properties of tocopherol derivatives are being harnessed in advanced materials science to create novel research tools. α-Tocopheryl succinate (α-TOS), a closely related compound, can self-assemble into vesicle-like structures due to its lamellar-forming capabilities. nih.gov This characteristic is being explored for the development of nanovesicles for research applications. nih.gov The esterification of α-tocopherol succinate with other molecules has led to the creation of new amphiphilic compounds with significant potential. mdpi.com

A notable example is the synthesis of D-α-tocopheryl polyethylene glycol succinate (TPGS), which is formed by the esterification of vitamin E succinate with polyethylene glycol (PEG). nih.gov This water-soluble derivative of vitamin E has an amphiphilic structure, making it an effective solubilizer and emulsifier. nih.gov In a research context, TPGS is used to enhance the solubility and permeability of hydrophobic compounds, facilitating their study in aqueous biological systems. nih.gov

Furthermore, the conjugation of α-tocopherol succinate with materials like hyaluronic acid creates novel amphiphilic compounds for targeted delivery systems in research. mdpi.com These advanced materials, derived from tocopherol succinate, are valuable tools for investigating cellular processes and evaluating the efficacy of new therapeutic agents in preclinical models. nih.govnih.gov The development of such materials underscores the versatility of tocopherol succinate beyond its direct biological activity, positioning it as a key component in the fabrication of sophisticated research instruments. mdpi.com

Exploration in Non-Mammalian Biological Systems

While much of the research on tocopherols has centered on mammalian systems, there is growing interest in their roles and applications in non-mammalian organisms. Tocopherols are naturally synthesized by photosynthetic organisms, including plants and algae, where they play a crucial role as antioxidants, protecting cellular membranes from oxidative damage. The study of tocopherol biosynthesis and function in these organisms provides insights into fundamental biological processes.

Research into the application of tocopherol derivatives in non-mammalian systems is also an emerging field. For instance, the enzymatic synthesis of vitamin E succinate using lipases from microbial sources is an area of active investigation. mdpi.com This biocatalytic approach offers a more sustainable and specific alternative to chemical synthesis. mdpi.com Understanding how these compounds interact with non-mammalian cells and enzymes can lead to new biotechnological applications.

The investigation of tocopherol derivatives in various biological systems, from microbes to plants, can reveal conserved and divergent mechanisms of action. This comparative approach is essential for a comprehensive understanding of the biological significance of these molecules and for uncovering novel applications in areas such as agriculture and environmental science.

Interdisciplinary Research Synergies (e.g., chemical biology, bioengineering)

The study of this compound and its derivatives is increasingly benefiting from interdisciplinary collaborations, particularly at the intersection of chemical biology and bioengineering. ucsd.eduircbc.ac.cn Chemical biology, which employs chemical techniques to study and manipulate biological systems, offers powerful tools to probe the molecular mechanisms of tocopherol action. ucsd.edu For example, the synthesis of modified tocopherol analogs and fluorescently labeled probes allows researchers to track their subcellular localization and identify binding partners. ircbc.ac.cn

Bioengineering contributes to this synergy by developing novel materials and delivery systems based on tocopherol derivatives. mdpi.com The creation of TPGS-based nanoparticles and micelles for research purposes is a prime example of how bioengineering principles can be applied to enhance the utility of these compounds. nih.gov These engineered systems can improve the stability and delivery of other research agents, opening up new possibilities for experimental design. nih.gov

The convergence of these fields is fostering a deeper understanding of how compounds like tocopherol succinate function at the molecular and cellular levels. ircbc.ac.cn This interdisciplinary approach is critical for designing new research tools and for exploring the full potential of tocopherol derivatives in various scientific disciplines. ircbc.ac.cnircbc.ac.cn Future research will likely see even greater integration of chemistry, biology, and engineering to unravel the complex roles of these fascinating molecules.

Q & A

Q. What analytical techniques differentiate this compound from similar esters (e.g., acetate or polyethylene glycol derivatives)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with methanol-water mobile phases (49:1) and UV detection at 284–290 nm distinguishes esters via retention times and peak resolution (≥2.6 for tocopherol vs. acetate) . Structural differences (e.g., ester linkages, methyl groups) are confirmed via FTIR-ATR or NMR .

Q. What are the standard methods for synthesizing this compound?

- Methodological Answer : Synthesis involves esterification of α-tocopherol with succinic anhydride in a 1:3 molar ratio, catalyzed by immobilized DMAP derivatives or lipases . Post-reaction neutralization with calcium hydroxide yields the calcium salt .

Q. How is this compound quantified in biological matrices (e.g., plasma or liver tissue)?

- Methodological Answer : Saponification with KOH/pyrogallol, hexane extraction, and spectrophotometric analysis at 534 nm using bathophenanthroline-FeCl3 complexes are standard protocols . Calibration curves (1–10 μg/mL α-tocopherol equivalents) ensure accuracy .

Advanced Research Questions

Q. How does esterification of tocopherol impact its bioavailability and antioxidant efficacy in vivo?

- Methodological Answer : Succinate esters (e.g., D-α-TOS) enhance bioavailability due to improved intestinal absorption via micelle formation. In broilers, 60 mg/kg D-α-TOS increased plasma α-tocopherol by 2.52-fold and hepatic levels by 1.53-fold compared to acetate derivatives, correlating with reduced MDA (lipid peroxidation marker) by 21–33% .

Q. What experimental designs optimize dose-response evaluations of this compound?

- Methodological Answer : Randomized controlled trials (RCTs) with graded dietary supplementation (e.g., 15–60 mg/kg in poultry) and longitudinal sampling (e.g., weekly body weight, serum/hepatic α-tocopherol, ROS, and MDA at 21/42 days) are critical . Multivariate regression (R² ≥0.94 for dose vs. hepatic tocopherol) validates dose effects .

Q. How does this compound modulate lipid peroxidation and oxidative stress in animal models?

- Methodological Answer : In broilers, 60 mg/kg D-α-TOS reduced hepatic ROS by 17.4% and muscle MDA by 28.1% via upregulating GSH-Px (33–37% increase) and T-SOD activity . Mechanistic studies using hepatocyte isolation (collagenase digestion) and mitochondrial assays (e.g., FeCl3-induced peroxidation) further elucidate pathways .

Q. What challenges arise in correlating in vitro antioxidant activity with in vivo efficacy?

- Methodological Answer : Discrepancies stem from bioavailability differences (e.g., ester hydrolysis rates) and tissue-specific uptake. For example, in vitro Caco-2 cell models show variable absorption efficiencies among esters (A: free tocopherol; B: acetate; C: PEG-succinate) , while in vivo studies require controlled diets (e.g., saturated vs. unsaturated fats altering tocopherol deposition) .

Q. How do structural modifications in tocopherol derivatives affect cellular uptake and subcellular localization?

- Methodological Answer : Comparative studies using radiolabeled derivatives (e.g., ³H-tocopherol vs. ¹⁴C-succinate) and subcellular fractionation reveal that succinate esters localize preferentially in mitochondria due to negative charge, enhancing ROS scavenging in hepatocytes . Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled) further visualizes uptake dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.